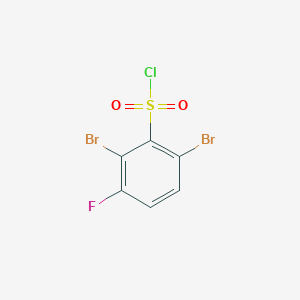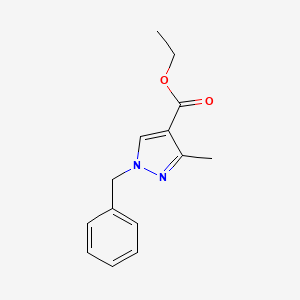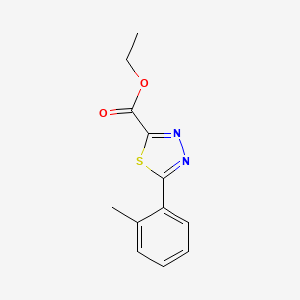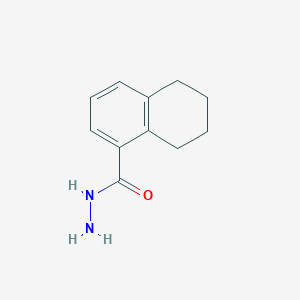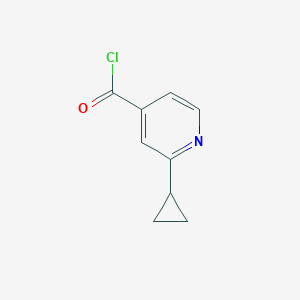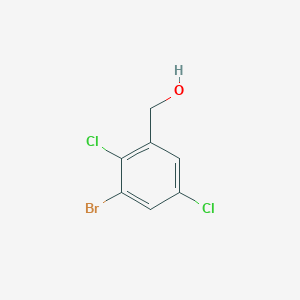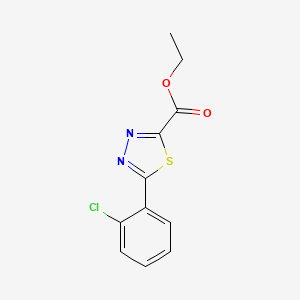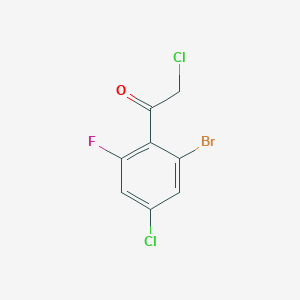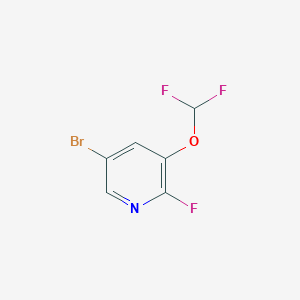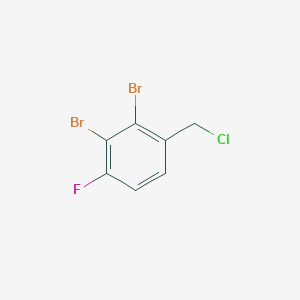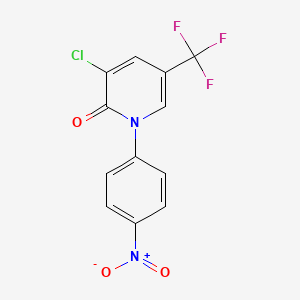
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one
Übersicht
Beschreibung
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one, also known as CNP-TFMP, is a small molecule that has been used for a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and DNA-protein interactions. It has also been used in studies of drug-receptor interactions, enzyme-substrate interactions, and the modulation of gene expression. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been used in studies of the structure and function of proteins and nucleic acids.
Wirkmechanismus
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the binding of substrates or other molecules. This inhibition can be used to study the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes and proteins involved in signal transduction pathways, cell cycle regulation, and apoptosis. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been shown to modulate gene expression and affect the activity of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a small molecule that can easily be synthesized, and it has a high affinity for enzymes and proteins. In addition, it is relatively non-toxic and has a low potential for off-target effects. However, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one also has some limitations. For example, it is not very stable in solution and can degrade over time. In addition, it can have a low solubility in some solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one are vast and still being explored. Some potential future directions for 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one include the development of inhibitors for drug targets, the use of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one as a tool for studying the structure and function of proteins and nucleic acids, and the use of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one as a tool for modulating gene expression. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one could be used to study the effects of environmental toxins on biological systems, and it could be used to study the effects of drugs on the body. Finally, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one could be used to develop new therapeutic agents.
Eigenschaften
IUPAC Name |
3-chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17(11(10)19)8-1-3-9(4-2-8)18(20)21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZTOWNUCTROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




